8-(5-(Methylthio)-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid
Description
8-(5-(Methylthio)-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid is a heterocyclic compound featuring a pyrido-benzazepine core linked to an octanoic acid chain via a methylthio-substituted moiety. Its molecular formula is C₂₁H₂₂N₂O₃S, as inferred from structurally related compounds (e.g., CAS 127653-91-2, which shares the pyrido-benzazepine-octanoic acid backbone but lacks the methylthio group) .
Properties
CAS No. |
127653-92-3 |
|---|---|
Molecular Formula |
C22H24N2O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(8E)-8-(5-methylsulfanylpyrido[4,3-c][1]benzazepin-11-ylidene)octanoic acid |
InChI |
InChI=1S/C22H24N2O2S/c1-27-22-18-13-14-23-15-19(18)16(17-10-7-8-11-20(17)24-22)9-5-3-2-4-6-12-21(25)26/h7-11,13-15H,2-6,12H2,1H3,(H,25,26)/b16-9+ |
InChI Key |
GCORVIACQCRZLM-CXUHLZMHSA-N |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2/C(=C\CCCCCCC(=O)O)/C3=C1C=CN=C3 |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=CCCCCCCC(=O)O)C3=C1C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-(Methylthio)-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido-benzazepine core, introduction of the methylthio group, and attachment of the octanoic acid chain. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(5-(Methylthio)-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrido-benzazepine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrido-benzazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the pyrido-benzazepine core can lead to partially or fully reduced derivatives.
Scientific Research Applications
8-(5-(Methylthio)-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(5-(Methylthio)-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
CAS 127653-91-2 (Octanoic acid,8-(5,6-dihydro-5-oxo-11H-pyrido[4,3-c][1]benzazepin-11-ylidene)-)
- Structure: Shares the pyrido-benzazepine-octanoic acid backbone but replaces the methylthio group with a ketone at position 3.
- Molecular Formula : C₂₁H₂₂N₂O₃ (vs. C₂₁H₂₂N₂O₃S for the target compound).
- Key Difference : The absence of the methylthio group likely reduces sulfur-mediated reactivity (e.g., thiol-disulfide exchange) and alters binding affinity in biological systems .
3-(Methylthio)propanoic Acid Esters (e.g., Methyl/Ethyl Esters)
- Structure: Simpler esters with a methylthio-propanoic acid chain, identified in pineapple volatiles .
- Functional Comparison : While these esters lack the fused pyrido-benzazepine ring, their methylthio groups contribute to aroma profiles via sulfur-containing volatiles. The target compound’s larger structure may confer stability and specificity in pharmaceutical contexts .
TLR7-9 Antagonists (e.g., Pyrazolo-pyridine Derivatives)
- Structure: Compounds like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile feature nitrogen-rich heterocycles but lack the octanoic acid chain.
Key Challenges :
Pharmacological and Functional Properties (Inferred)
- Bioactivity: The pyrido-benzazepine core is common in kinase inhibitors or receptor modulators, while the octanoic acid chain may improve solubility or membrane penetration.
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Feature |
|---|---|---|---|---|
| Target Compound | Pyrido-benzazepine | 5-(Methylthio), octanoic acid | C₂₁H₂₂N₂O₃S | Sulfur-enhanced reactivity |
| CAS 127653-91-2 | Pyrido-benzazepine | 5-Ketone, octanoic acid | C₂₁H₂₂N₂O₃ | Ketone for hydrogen bonding |
| 3-(Methylthio)propanoic acid methyl ester | Propanoic acid | Methylthio, methyl ester | C₅H₁₀O₂S | Volatile aroma compound |
Biological Activity
8-(5-(Methylthio)-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid is a synthetic compound with potential therapeutic applications. Its structure includes a pyrido-benzazepine moiety, which has been associated with various biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H24N2O2S
- Monoisotopic Mass : 380.15585 Da
- InChIKey : GCORVIACQCRZLM-CXUHLZMHSA-N
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer agent and its effects on various cellular pathways.
- Tyrosinase Inhibition : Similar to other compounds in the benzazepine class, this compound has shown potential in inhibiting tyrosinase activity, a key enzyme in melanin production. In vitro studies indicate that it may reduce melanin synthesis by downregulating tyrosinase and MITF (microphthalmia-associated transcription factor) expression .
- Antioxidant Properties : The compound exhibits significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for mitigating cellular damage and may contribute to its therapeutic effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways, which could be beneficial in treating inflammatory conditions .
Study 1: Melanogenesis Inhibition
A study involving B16F10 melanoma cells demonstrated that this compound significantly inhibited melanin production compared to kojic acid, a standard skin-lightening agent. The compound reduced cellular tyrosinase activity and melanin content without cytotoxic effects, indicating its potential as an effective anti-melanogenic agent .
Study 2: Antioxidant Activity Assessment
In another study assessing the antioxidant capabilities of various benzazepine derivatives, the compound was found to exhibit strong radical scavenging activity against DPPH and ABTS radicals. This suggests its potential use in formulations aimed at reducing oxidative stress in skin cells .
Data Table: Comparative Biological Activities
| Activity Type | Compound | Effectiveness |
|---|---|---|
| Tyrosinase Inhibition | 8-(5-(Methylthio)-...octanoic acid | High (compared to kojic acid) |
| Antioxidant Activity | 8-(5-(Methylthio)-...octanoic acid | Significant |
| Anti-inflammatory | 8-(5-(Methylthio)-...octanoic acid | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
